molecular formula C10H8F3N3S B11767061 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole

Cat. No.: B11767061
M. Wt: 259.25 g/mol
InChI Key: UWBZBEYVKOTSBW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiazoles, hydrazine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-4-phenylthiazole
  • 2-Hydrazinobenzothiazole
  • 2-Hydrazinopyridine
  • 4-Hydrazinopyridine hydrochloride
  • Phenylhydrazine

Uniqueness

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in various applications compared to its analogs .

Properties

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

[4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)7-4-2-1-3-6(7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16)

InChI Key

UWBZBEYVKOTSBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NN)C(F)(F)F

Origin of Product

United States

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